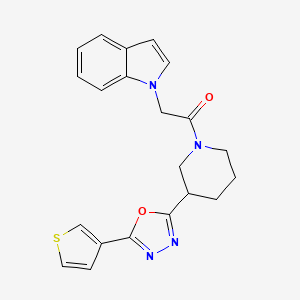

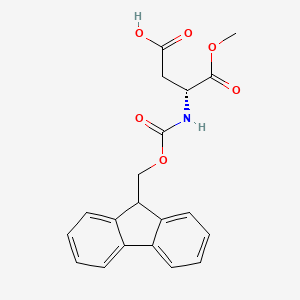

![molecular formula C10H15N3O2 B2518359 3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199385-13-0](/img/structure/B2518359.png)

3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It contains a total of 35 bonds, including 18 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, 2 five-membered rings, 1 urea (-thio) derivative, 1 amidine derivative, 1 ether (aliphatic), and 1 Oxolane .

Synthesis Analysis

The synthesis of this compound could potentially involve aromatic nucleophilic substitution reactions . A five-step substitution reaction has been reported for a similar boronic acid derivative . The synthesis could involve the use of alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents .Molecular Structure Analysis

The molecular structure of this compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structure was determined by X-ray diffraction and conformational analysis .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, it could participate in cobalt-catalyzed cross-coupling reactions with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents .Physical And Chemical Properties Analysis

The compound contains a total of 35 bonds, including 18 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, 2 five-membered rings, 1 urea (-thio) derivative, 1 amidine derivative, 1 ether (aliphatic), and 1 Oxolane .Applications De Recherche Scientifique

Anticancer Properties

The compound’s structural features suggest potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, it exhibits strong activity against HepG2 cells . Further studies are needed to elucidate its precise mechanisms and optimize its efficacy.

Antioxidant Activity

In vitro assays have demonstrated that this compound possesses significant antioxidant properties. Its ability to scavenge free radicals (such as ABTS radicals) underscores its potential in combating oxidative stress-related diseases .

Hydrogen Generation Catalyst

Interestingly, the compound interacts with hydrazine hydrate to produce 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine. This behavior suggests its potential as a hydrogen generation catalyst .

Heterocyclic Synthesis

Researchers have used this compound as a key precursor to synthesize novel heterocyclic compounds. Its reactivity with various secondary amines (such as piperidine, morpholine, and piperazine) leads to diverse products, including acrylonitriles and pyridazines .

Molecular Docking Studies

Computational studies involving molecular docking have explored its binding interactions. Notably, it forms stable hydrogen bonds within binding pockets, making it a promising candidate for further drug development .

Other Applications

Additional investigations have explored its potential in fields such as photothermal catalysis and light-driven hydrogen production. However, further research is necessary to fully unlock its multifaceted applications .

Propriétés

IUPAC Name |

3-cyclopropyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-10-12-11-9(7-3-4-7)13(10)6-8-2-1-5-15-8/h7-8H,1-6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUKRLDCBIWLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=NNC2=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

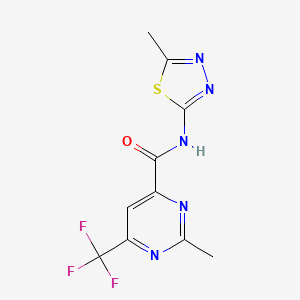

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2518278.png)

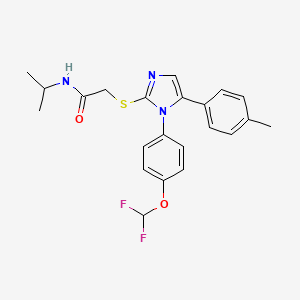

![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)

![Bicyclo[4.1.0]heptan-3-amine](/img/structure/B2518282.png)

![2-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2518287.png)

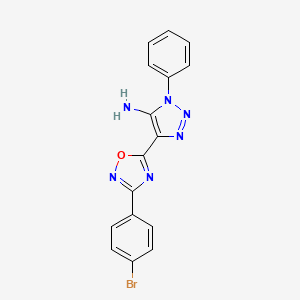

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2518295.png)

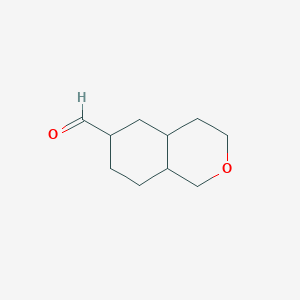

![4-(Methoxycarbonyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2518299.png)